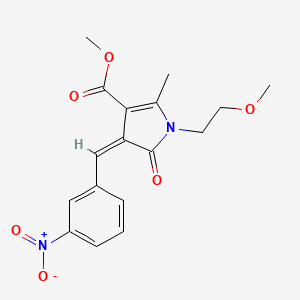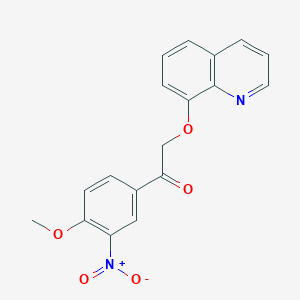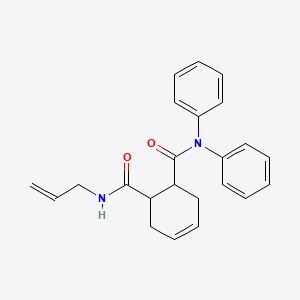![molecular formula C15H17NO3 B4897855 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine is a chemical compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine involves its inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant activity, it has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine in lab experiments is its potential as a treatment for Alzheimer's disease. Its activity as an acetylcholinesterase inhibitor and its neuroprotective effects make it a promising candidate for further research. However, one limitation is the variability in the yield of the synthesis method, which may make it difficult to obtain consistent results.
Zukünftige Richtungen
There are many future directions for the study of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine. One direction is the development of more efficient synthesis methods to increase the yield and consistency of the compound. Another direction is the study of its potential as a treatment for other neurological diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been achieved using various methods. One method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). Another method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanal with morpholine in the presence of a reducing agent such as sodium borohydride (NaBH4). The yield of the synthesis method varies depending on the method used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been studied for its potential use in scientific research. It has been shown to have activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the treatment of diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Eigenschaften
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-2-3-13-12(10-19-14(13)8-11)9-15(17)16-4-6-18-7-5-16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOKKNQZVDMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methyl-1-benzofuran-3-yl)acetyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)


![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)


![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)


![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

